molecular formula C17H21ClO5 B563577 Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate CAS No. 1076199-96-6

Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate

Cat. No.: B563577
CAS No.: 1076199-96-6
M. Wt: 340.8
InChI Key: QWZWIAJXDJOYLJ-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate is a chemical compound with the molecular formula C17H21ClO5 . It has an average mass of 340.799 Da and a monoisotopic mass of 340.107758 Da .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 44 bonds, including 23 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C17H21ClO5, an average mass of 340.799 Da, and a monoisotopic mass of 340.107758 Da .

Scientific Research Applications

Manganese(III)-Mediated Reactions

Manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds have been explored for synthesizing diverse organic compounds. For instance, reactions involving diethyl 2,4-diacetyl-1,5-pentanedioate have yielded various cyclic and acyclic products, demonstrating the versatility of manganese(III) acetate in organic synthesis (Ouyang et al., 1997). Similar studies have shown the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, highlighting the role of manganese compounds in creating complex organic molecules (Qian et al., 1992).

Formation of 1,2-Dioxanes

Research on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate has provided insights into manganese(III)-induced ring formation mechanisms. These studies contribute to our understanding of how manganese(III) can facilitate the formation of cyclic organic compounds, such as 1,2-dioxanes, through intermolecular interactions and radical side reactions (Nishino et al., 1991).

Chemical Synthesis and Transformations

The reactivity of diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate with carbanions has been studied, revealing potential pathways for synthesizing benzothiophen derivatives. Such reactions are crucial for developing new pharmaceuticals and materials (Carrington et al., 1971).

Electrochemical Studies

Electrochemical reduction studies of similar compounds, like 3-chloro-2,4-pentanedione, at carbon cathodes in acetonitrile, have shed light on the mechanisms of carbon-chlorine bond cleavage and the formation of corresponding anions. This research has implications for developing new methods for chemical synthesis and environmental remediation (Samide & Peters, 1998).

Application in Materials Science

The modulation of tautomeric equilibria by ionic clusters, as observed with acetylacetone in solutions of lithium perchlorate-diethyl ether, demonstrates the impact of solvent and salt solutions on the chemical behavior of beta-diketones. This research has potential applications in materials science, particularly in modifying the properties of organic compounds for specific applications (Pocker & Spyridis, 2002).

Properties

IUPAC Name

diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZWIAJXDJOYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675839
Record name Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-96-6
Record name Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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